

# The Development of FP-1039 (GSK3052230): A Targeted FGF Ligand Trap

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Guide for Drug Development Professionals

### **Abstract**

**FP-1039**, also known as GSK3052230, is a first-in-class biologic therapeutic designed as a potent and selective fibroblast growth factor (FGF) ligand trap. Engineered as a soluble fusion protein, it consists of the extracellular domain of human FGF receptor 1 (FGFR1c) fused to the Fc region of human IgG1. This structure allows it to bind and neutralize multiple mitogenic FGF ligands, thereby inhibiting the activation of FGF receptors and downstream signaling pathways implicated in tumor growth, proliferation, and angiogenesis. A key design feature is its selectivity, which avoids binding to hormonal FGFs (e.g., FGF-23), thus circumventing toxicities like hyperphosphatemia that are common with small-molecule pan-FGFR kinase inhibitors. This guide details the discovery, mechanism of action, and the preclinical and clinical development of **FP-1039**, presenting key data and methodologies for researchers and drug development professionals.

# Discovery and Rationale: Targeting the FGF Pathway

The FGF signaling pathway is a critical regulator of cell growth, differentiation, and angiogenesis.[1][2] Dysregulation of this pathway, through mechanisms such as receptor gene amplification, mutations, or ligand overexpression, is a known driver in a variety of solid tumors.







[3] **FP-1039** was developed by FivePrime Therapeutics (later partnered with GlaxoSmithKline) as a targeted biologic to intercept FGF signaling extracellularly.[4]

The core rationale was to create a "ligand trap" that could sequester multiple tumor-promoting FGFs (like FGF2) before they could bind to their cell-surface receptors.[3][5] The design specifically utilized the FGFR1c isoform's extracellular domain due to its broad binding profile for mitogenic FGFs, while having low affinity for hormonal FGFs that require a klotho coreceptor, thereby designing out a key mechanism of toxicity seen with less selective inhibitors. [1][6][7]

## **Mechanism of Action**

**FP-1039** functions as a soluble decoy receptor. By binding to FGF ligands such as FGF2 in the extracellular space, it prevents them from interacting with and activating cell-surface FGF receptors (FGFRs).[3][4] This blockade inhibits the subsequent phosphorylation and activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for driving tumor cell proliferation and survival.[3][8] This dual action on both tumor cells and the tumor vasculature (anti-angiogenesis) forms the basis of its anti-cancer activity.[5]





Click to download full resolution via product page

**Figure 1:** Mechanism of action of **FP-1039** in the FGF signaling pathway.



## **Preclinical Development**

The preclinical evaluation of **FP-1039** involved a series of in vitro and in vivo studies to establish its potency, efficacy, and target engagement.

#### In Vitro Studies

In vitro assays were crucial for demonstrating **FP-1039**'s ability to inhibit FGF-dependent cellular processes. Key experiments included cell proliferation assays and western blots to confirm the inhibition of downstream signaling.

Table 1: Summary of In Vitro Quantitative Data

| Assay Type             | Cell Line                                | Target<br>Pathway             | Result                           | Reference |
|------------------------|------------------------------------------|-------------------------------|----------------------------------|-----------|
| Cell<br>Proliferation  | A549 (Lung<br>Cancer)                    | FGF2-<br>stimulated<br>growth | IC50: 0.01<br>μg/ml              | [1]       |
| Signal<br>Transduction | NCI-H226,<br>MSTO-211H<br>(Mesothelioma) | MAPK Signaling                | Reduced p-ERK<br>and p-S6 levels | [8]       |

| Anchorage-Independent Growth | Mesothelioma & Lung Cancer Panel | Cell Proliferation | Antiproliferative activity in 6/8 mesothelioma and 4/15 lung cancer cell lines |[8] |

## In Vivo Studies

Animal xenograft models were used to assess the anti-tumor activity of **FP-1039** as a single agent and in combination with other therapies. A strong correlation was found between high FGF2 expression in tumors and sensitivity to **FP-1039**.

Table 2: Summary of In Vivo Efficacy Data



| Tumor Model                     | Treatment              | Dosing                | Key Finding                             | Reference |
|---------------------------------|------------------------|-----------------------|-----------------------------------------|-----------|
| NCI-H226<br>(Mesothelioma<br>)  | FP-1039<br>Monotherapy | 5.12 mg/kg            | 57% Tumor<br>Growth<br>Inhibition (TGI) | [8]       |
| NCI-H226<br>(Mesothelioma)      | FP-1039<br>Monotherapy | 25.6 mg/kg            | 78% TGI                                 | [8]       |
| MSTO-211H<br>(Mesothelioma)     | FP-1039<br>Monotherapy | 1.024 - 25.6<br>mg/kg | Dose-dependent<br>TGI                   | [8]       |
| ccRCC (Renal<br>Cell Carcinoma) | FP-1039<br>Monotherapy | Not Specified         | 39-81% TGI in<br>high FGF2<br>models    | [1]       |

| HCC (Hepatocellular Carcinoma) | **FP-1039** Monotherapy | Not Specified | 31-55% TGI in high FGF2 models |[1] |





Click to download full resolution via product page

**Figure 2:** High-level workflow for the preclinical development of **FP-1039**.



## **Clinical Development**

**FP-1039** advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with advanced solid tumors.

#### Phase I First-in-Human Trial

A Phase I dose-escalation study was conducted in 39 patients with advanced solid tumors. The trial established the safety profile of **FP-1039** and identified key pharmacokinetic parameters.

Table 3: Summary of Phase I Trial Data

| Parameter                | Finding                                                                     | Reference |
|--------------------------|-----------------------------------------------------------------------------|-----------|
| Dosing                   | 0.5 to 16 mg/kg weekly                                                      | [4]       |
| Max Tolerated Dose (MTD) | Not identified                                                              | [4]       |
| Safety                   | Well tolerated; Grade ≥3 AEs uncommon. No hyperphosphatemia observed.       | [4]       |
| Pharmacokinetics         | Dose-proportional exposure.  Terminal elimination half-life:  2.6-3.9 days. | [4]       |
| Target Engagement        | Achieved, as measured by low free plasma FGF2 levels.                       | [4]       |

| Efficacy | No objective responses in a non-selected patient population. |[4] |

## Phase Ib Trial in Malignant Pleural Mesothelioma (MPM)

Based on strong preclinical data and the high expression of FGF2 in MPM, a Phase Ib study was initiated to evaluate **FP-1039** in combination with standard-of-care chemotherapy (pemetrexed and cisplatin) for treatment-naive, unresectable MPM.

Table 4: Summary of Phase Ib Mesothelioma Trial Data (at MTD)



| Parameter                                 | Finding                                                            | Reference |
|-------------------------------------------|--------------------------------------------------------------------|-----------|
| Patient Population                        | Treatment-naive,<br>unresectable Malignant<br>Pleural Mesothelioma | [9]       |
| Treatment Regimen                         | FP-1039 (15 mg/kg weekly) +<br>Pemetrexed + Cisplatin              | [9]       |
| Max Tolerated Dose (MTD)                  | 15 mg/kg weekly                                                    | [9]       |
| Overall Response Rate (ORR)               | 44% (95% CI: 24.4–65.1)                                            | [9]       |
| Disease Control Rate (DCR)                | 86%                                                                | [9]       |
| Median Progression-Free<br>Survival (PFS) | 7.4 months (95% CI: 6.7–13.4)                                      | [9]       |

 $\mid$  Safety  $\mid$  Well tolerated in combination; common AEs included nausea, decreased appetite, infusion reactions.  $\mid [9]\mid$ 





Click to download full resolution via product page

Figure 3: Logic for patient selection in the Phase Ib mesothelioma study.

## **Experimental Protocols**



While detailed, step-by-step protocols are proprietary, the methodologies employed in the development of **FP-1039** can be summarized based on published literature.

## **Anchorage-Independent Growth Assay**

This assay measures a key hallmark of malignant transformation.

- Base Layer: A layer of ~0.6-0.8% agar or methylcellulose mixed with 2X growth medium is prepared and allowed to solidify in culture plates.
- Cell Layer: Cancer cells (e.g., mesothelioma lines) are harvested, counted, and suspended in a lower concentration (~0.3-0.4%) top layer of agar/methylcellulose containing various concentrations of **FP-1039** or control.
- Culture: The cell suspension is plated on top of the base layer and incubated for 10-28 days, with periodic feeding.
- Analysis: Colonies are stained (e.g., with crystal violet) and counted manually or via imaging software to determine the concentration of FP-1039 that inhibits colony formation by 50% (IC50).

## Western Blot for MAPK Signaling

This method detects the phosphorylation status of key signaling proteins.

- Cell Treatment: Cancer cells are serum-starved and then stimulated with FGF2 in the presence or absence of FP-1039 for a specified time.
- Lysis: Cells are lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
- Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-S6, and total S6.



 Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence and imaged. The intensity of p-ERK bands is normalized to total ERK to determine the extent of signaling inhibition.

## **Murine Xenograft Studies**

These studies evaluate in vivo anti-tumor efficacy.

- Cell Implantation: A suspension of human tumor cells (e.g., NCI-H226, MSTO-211H) is subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., ~100-200 mm³).
- Randomization & Treatment: Mice are randomized into treatment groups (vehicle control,
   FP-1039 at various doses). FP-1039 is administered, for example, three times per week via intraperitoneal injection.
- Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers
  using the formula: (length × width²)/2. Animal body weight and general health are also
  monitored.
- Endpoint Analysis: At the end of the study, Tumor Growth Inhibition (TGI) is calculated.
   Tumors may be excised for pharmacodynamic analysis (e.g., western blot for p-ERK) or immunohistochemistry.

## Conclusion

The discovery and development of **FP-1039** represent a rational, structure-guided approach to targeting the FGF pathway in cancer. By functioning as a selective FGF ligand trap, it demonstrated a distinct mechanism of action and a favorable safety profile, notably avoiding the hyperphosphatemia associated with small-molecule FGFR inhibitors. Preclinical studies established its potent anti-tumor activity in models with FGF pathway dysregulation, particularly those with high FGF2 expression. This led to promising clinical activity in a Phase Ib trial for malignant pleural mesothelioma when combined with standard chemotherapy. The journey of **FP-1039** provides a valuable case study in the development of targeted protein therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. FP-1039 (GSK3052230)|FGF Ligand Trap|RUO [benchchem.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. A phase I, first in human study of FP-1039 (GSK3052230), a novel FGF ligand trap, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 229-Mesothelioma ciSplatin and pemetrexed | eviQ [eviq.org.au]
- 6. FP-1039 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Inhibition of FGF/FGFR autocrine signaling in mesothelioma with the FGF ligand trap, FP-1039/GSK3052230 PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. A phase Ib study of GSK3052230, an FGF ligand trap in combination with pemetrexed and cisplatin in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Development of FP-1039 (GSK3052230): A
  Targeted FGF Ligand Trap]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1194688#discovery-and-development-of-fp-1039]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com